1-(2-氟苄基)-1H-1,2,4-三唑-3-胺

描述

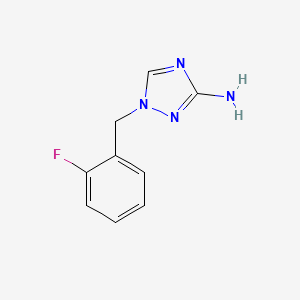

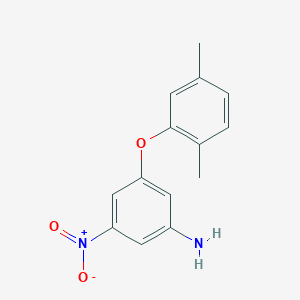

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C9H9FN4 and its molecular weight is 192.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

三唑衍生物在药物开发中的应用

三唑化合物,包括 1-(2-氟苄基)-1H-1,2,4-三唑-3-胺,因其多样的生物活性而受到认可,使其在开发新药中至关重要。研究强调了三唑对于创造具有抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性的药物的重要性,以及对被忽视疾病的活性。它们的结构多功能性允许探索新型治疗剂,强调了需要与绿色化学原理相一致的新型、高效的合成方法。新疾病和耐药病原的不断发现强调了对创新的基于三唑的原型的迫切需求,以应对全球健康挑战,特别是对表现出增加的耐药性和影响弱势人群的被忽视的疾病的细菌 (费雷拉等人,2013 年)。

三唑在农业和医学中的应用

3-和 4-氨基-1,2,4-三唑(1-(2-氟苄基)-1H-1,2,4-三唑-3-胺的衍生物)的工业应用已扩展到制药领域,包括农产品、染料、高能材料和防腐添加剂。这些化合物还用于生产分析和浮选试剂、耐热聚合物、荧光产品和用于应用科学、生物技术、能源和化学的离子液体。它们在农业中的应用尤其值得注意,用于生产植物保护产品,包括杀虫剂和杀菌剂,展示了它们在各个行业领域的广泛用途和重要性 (纳扎罗夫等人,2021 年)。

三唑在材料科学中的应用

1,2,4-三唑衍生物已在材料科学中找到应用,展示了它们超越生物活性的多功能性。这些化合物是开发质子传导燃料电池膜不可或缺的,突出了它们在创造更高效和更环保的能源解决方案中的潜力。对 1H-1,2,4-三唑及其衍生物(如 1-乙烯基-1,2,4-三唑)的研究旨在增强电解质膜的基本特性,提高热稳定性,增加电化学稳定性,并在高温下在无水条件下提供高离子电导率。这项研究为在高性能、可持续能源技术中使用三唑衍生物开辟了新的途径 (普罗佐罗娃和波兹尼亚科夫,2023 年)。

安全和危害

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for a similar compound, 1-(2-Fluorobenzyl)piperazine, indicates that it is harmful to aquatic life with long-lasting effects . It also provides advice on handling, storage, and disposal .

作用机制

Target of Action

The primary target of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine is the soluble guanylate cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular response to hypoxia .

Mode of Action

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine acts as an sGC stimulator . It binds directly to the reduced, heme-containing sGC, resulting in an increase in cyclic guanosine monophosphate (cGMP) production . The action of this compound at the heme-containing enzyme is independent of NO but is enhanced in the presence of NO .

Biochemical Pathways

The activation of sGC leads to an increase in cGMP production. cGMP is a secondary messenger that regulates a variety of physiological processes, including smooth muscle relaxation and vasodilation . Therefore, the stimulation of sGC can have broad therapeutic potential in cardiovascular diseases and beyond .

Pharmacokinetics

Similar compounds, such as sgc stimulators, generally demonstrate good oral bioavailability . The metabolism of these compounds is typically achieved by glucuronidation

Result of Action

The stimulation of sGC and the subsequent increase in cGMP production lead to the relaxation of smooth muscles in the vasculature, leading to changes in hemodynamics . This can have therapeutic implications in conditions such as hypertension and heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

生化分析

Biochemical Properties

1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with soluble guanylate cyclase (sGC) stimulators and activators, which are crucial in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway . This interaction enhances the production of cGMP, leading to various physiological effects.

Cellular Effects

The effects of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer activity against breast cancer cell lines by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects the NO/cGMP signaling pathway, which plays a role in vasodilation and antifibrotic effects .

Molecular Mechanism

At the molecular level, 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit phosphodiesterases, which are enzymes that degrade cGMP, thereby increasing cGMP levels . This results in enhanced vasodilation and other physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability over extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing blood pressure and albuminuria in diabetic nephropathy models . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For example, it undergoes hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine within cells and tissues are essential for its biological activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biological effects.

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNGYKFDIGXLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B3286776.png)

![3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286778.png)

![5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3286794.png)

![3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286815.png)

![3-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3286822.png)

![4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde](/img/structure/B3286829.png)

![Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B3286864.png)

![3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286867.png)